

Application Notes and Protocols: Antimony Trioxide in Flame Retardant Materials

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Compound of Interest

Compound Name: Antimony dioxide

Cat. No.: B1143592

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Introduction

Antimony trioxide (Sb_2O_3) is a highly effective synergistic flame retardant widely used in a variety of polymeric materials. While not flammable on its own, when combined with halogenated compounds (chlorinated or brominated), it creates a potent flame retardant system. This synergy significantly enhances the fire resistance of polymers by interfering with the combustion process in both the gas and solid phases. This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of antimony trioxide in flame retardant materials.

Mechanism of Action

The flame retardant action of antimony trioxide in the presence of a halogen source is a two-fold process:

- Gas Phase Inhibition:** During combustion, the halogenated flame retardant releases hydrogen halides (HX , where X is Cl or Br). Antimony trioxide reacts with HX to form antimony trihalides (SbX_3), antimony oxyhalides (SbOX), and water. These volatile antimony compounds act as radical scavengers in the flame, interrupting the chain reactions of combustion. They interfere with high-energy radicals such as $\text{H}\cdot$ and $\text{OH}\cdot$, effectively quenching the flame.

- **Condensed Phase Charring:** In the solid polymer phase, antimony trioxide promotes the formation of a stable char layer. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus reducing the rate of pyrolysis and the release of flammable volatiles.

The synergistic interaction between antimony trioxide and halogenated compounds allows for a lower total loading of flame retardants compared to using a halogenated retardant alone, which can help in preserving the mechanical properties of the polymer.

Data Presentation

The following tables summarize the quantitative flame retardant performance of antimony trioxide in various polymer systems. The data is presented in parts per hundred resin (phr) unless otherwise noted.

Table 1: Flame Retardant Performance of Antimony Trioxide in High-Impact Polystyrene (HIPS)

HIPS (phr)	Halogenate d FR	Halogenate d FR (phr)	Sb ₂ O ₃ (phr)	LOI (%)	UL 94 Rating (1.6 mm)
100	-	0	0	18	HB
100	DecaBDE	9	3	>28	V-0 ^[1]
82.7 (wt%)	Brominated FR	13.3 (wt%)	4 (wt%)	-	V-0

Table 2: Flame Retardant Performance of Antimony Trioxide in Polypropylene (PP)

PP (phr)	Halogenated FR / Other Synergist	FR/Synergist (phr)	Sb ₂ O ₃ (phr)	LOI (%)	UL 94 Rating
100	-	0	0	18-20	HB
100	Brominated Masterbatch	17	6	26	V-2[1]
-	APP/PER	25 (wt%)	2 (wt%)	36.6	V-0[2]

Table 3: Flame Retardant Performance of Antimony Trioxide in Polyvinyl Chloride (PVC)

PVC (phr)	Plasticizer (phr)	Sb ₂ O ₃ (phr)	Other Fillers (phr)	LOI (%)
100	Varies	0	-	24
100	Varies	3	-	30[1]
100	Varies	5-10	-	Increase of 3-5 points[3]
-	-	10 (wt%)	Hydromagnesite (50 wt%), Talc (20 wt%), Zinc Borate (20 wt%)	>27

Table 4: Flame Retardant Performance of Antimony Trioxide in Other Polymers

Polymer	Halogenated FR / Other Synergist	FR/Synergist (phr)	Sb ₂ O ₃ (phr)	LOI (%)	UL 94 Rating
TPU	Brominated Diphenyl	12	4	-	V-0 (retains 80% tensile strength)[1]
ABS	Tetrabromobisphenol A (TBBPA)	2:1 ratio with Sb ₂ O ₃	-	-	V-0
PA6	Aluminum Diethylphosphinate (ADP)	8 (wt%)	2 (wt%)	33.8	V-0

Experimental Protocols

Protocol 1: Preparation of Flame-Retardant Polymer Composites by Melt Blending

This protocol describes a general procedure for incorporating antimony trioxide and a halogenated flame retardant into a thermoplastic polymer using a twin-screw extruder.

1. Materials and Equipment:

- Thermoplastic polymer resin (e.g., PP, HIPS, ABS)
- Antimony trioxide (Sb₂O₃) powder
- Halogenated flame retardant (e.g., Decabromodiphenyl ether - DecaBDE)
- Twin-screw extruder with multiple heating zones
- Pelletizer
- Injection molding machine
- Drying oven

2. Procedure:

- Drying: Dry the polymer resin, antimony trioxide, and halogenated flame retardant in a drying oven at a temperature and for a duration appropriate for the specific polymer to remove any absorbed moisture. Typically, 80-100°C for 2-4 hours is sufficient for many polymers.

- Premixing: In a sealed bag or a suitable blender, thoroughly mix the dried polymer resin, antimony trioxide, and halogenated flame retardant in the desired weight ratios.
- Extrusion: a. Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. The temperature should be high enough to ensure complete melting and mixing but below the degradation temperature of the polymer and additives. b. Feed the premixed blend into the extruder hopper at a constant rate. c. The molten polymer composite will be extruded through a die.
- Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce composite pellets.
- Drying of Pellets: Dry the pellets to remove surface moisture before injection molding.
- Specimen Preparation: Use an injection molding machine to mold the composite pellets into test specimens of the required dimensions for flammability testing (e.g., for UL 94 and LOI tests).

Protocol 2: Flammability Testing - Limiting Oxygen Index (LOI)

This protocol is based on the ASTM D2863 standard.

1. Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

2. Materials and Equipment:

- LOI apparatus (including a heat-resistant glass column, specimen holder, and gas flow control system)
- Test specimens of the polymer composite (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick)
- Ignition source (e.g., a propane torch)

3. Procedure:

- Specimen Mounting: Secure the test specimen vertically in the center of the glass column using the specimen holder.
- Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set the initial oxygen concentration to a level at which the specimen is expected to burn.
- Ignition: Ignite the top of the specimen with the ignition source.
- Observation: Observe the burning behavior of the specimen.

- Oxygen Concentration Adjustment:
 - If the specimen burns for more than 3 minutes or burns more than 50 mm, decrease the oxygen concentration.
 - If the specimen extinguishes before 3 minutes or burns less than 50 mm, increase the oxygen concentration.
- Determination of LOI: Repeat the test with fresh specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. The LOI is expressed as a percentage of oxygen.

Protocol 3: Flammability Testing - UL 94 Vertical Burn Test

1. Objective: To classify the flammability of a plastic material based on its burning behavior in a vertical orientation.

2. Materials and Equipment:

- UL 94 test chamber
- Test specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and in the desired thickness)
- Burner (Tirrill or Bunsen) with a supply of methane gas
- Timing device
- Surgical cotton

3. Procedure:

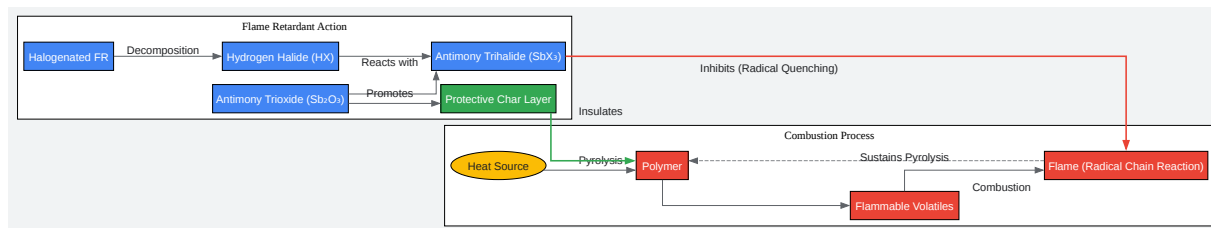
- Specimen Mounting: Mount the specimen vertically from a clamp at its upper end.
- Flame Application: Place a layer of dry surgical cotton on the base of the chamber, 12 inches below the specimen. Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
- First Afterflame Time (t_1): After 10 seconds, remove the flame and record the duration of flaming (afterflame time, t_1).
- Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
- Second Afterflame (t_2) and Afterglow (t_3) Times: After the second flame application, remove the flame and record the second afterflame time (t_2) and the afterglow time (t_3).
- Observations: Note if any flaming drips ignite the cotton below.

- Classification: Classify the material based on the criteria in Table 5.

Table 5: UL 94 Vertical Burn Classifications

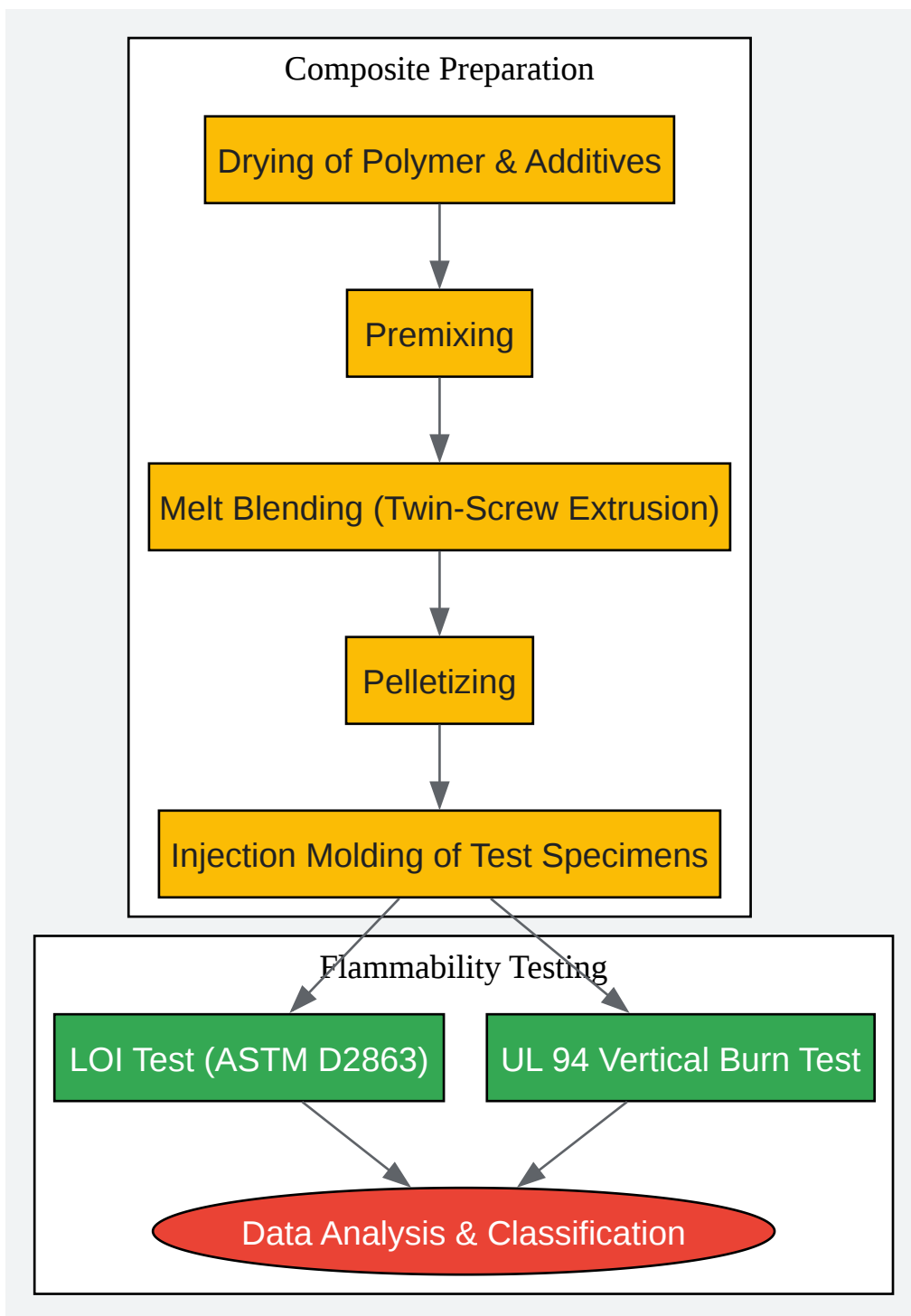
Criteria	V-0	V-1	V-2
Afterflame time for each individual specimen (t_1 or t_2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for any set of 5 specimens ($t_1 + t_2$)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application ($t_2 + t_3$)	≤ 30 s	≤ 60 s	≤ 60 s
Dripping of flaming particles that ignite cotton	No	No	Yes
Burn to the holding clamp	No	No	No

Mandatory Visualization



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Caption: Synergistic flame retardant mechanism of antimony trioxide with halogenated compounds.



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Caption: Experimental workflow for preparing and testing flame-retardant polymer composites.

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